[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid
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Overview
Description
[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid is an organic compound that features a tetrazole ring substituted with a methoxyphenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid typically involves the formation of the tetrazole ring followed by the introduction of the methoxyphenyl and acetic acid groups. One common method is the cyclization of an appropriate hydrazine derivative with a nitrile compound under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the tetrazole ring can lead to the formation of an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its tetrazole ring is known to mimic the carboxylate group in biological systems, making it a candidate for enzyme inhibition studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds also feature a five-membered ring with nitrogen atoms and are used in organic and medicinal synthesis.
3-Methoxyphenylboronic acid: This compound contains a methoxyphenyl group and is used in various chemical reactions.
Uniqueness
[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid is unique due to its combination of a tetrazole ring and a methoxyphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)tetrazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-17-8-4-2-3-7(5-8)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGONLZPSUVJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(N=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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